N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide
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Overview
Description
N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropyridine moiety attached to a hydroxy-methoxybenzamide framework, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide typically involves the reaction of 5-chloropyridine-2-amine with 2-hydroxy-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically
Properties
CAS No. |
783370-91-2 |
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Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-9-3-4-10(11(17)6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
KAAMLZHJHKCAQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)O |
Origin of Product |
United States |
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